molecular formula C15H12BrNO B066369 (R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole CAS No. 191330-82-2

(R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B066369
CAS No.: 191330-82-2
M. Wt: 302.16 g/mol
InChI Key: VHKCPSPWIFJAKI-AWEZNQCLSA-N
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Description

®-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom on the phenyl ring and a phenyl group attached to the oxazole ring. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromobenzaldehyde with phenylacetonitrile in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of ®-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, chiral resolution techniques or asymmetric synthesis methods may be employed to obtain the desired enantiomer in high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The oxazole ring can be oxidized to form oxazolone derivatives.

    Reduction Reactions: The compound can be reduced to form dihydrooxazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide can be used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Products include oxazolone derivatives.

    Reduction Reactions: Products include dihydrooxazole derivatives.

Scientific Research Applications

®-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the oxazole ring can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole: The enantiomer of the compound with different optical activity.

    2-(2-Bromophenyl)-4,5-dihydrooxazole: Lacks the phenyl group on the oxazole ring.

    2-Phenyl-4,5-dihydrooxazole: Lacks the bromine atom on the phenyl ring.

Uniqueness

®-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole is unique due to its specific chiral configuration and the presence of both bromine and phenyl substituents. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(4R)-2-(2-bromophenyl)-4-phenyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-13-9-5-4-8-12(13)15-17-14(10-18-15)11-6-2-1-3-7-11/h1-9,14H,10H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKCPSPWIFJAKI-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC=CC=C2Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461391
Record name CTK4E0628
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191330-82-2
Record name CTK4E0628
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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